molecular formula C7H7ClOS B1514810 4-Chloro-5-ethyl-2-thiophenecarboxaldehyde

4-Chloro-5-ethyl-2-thiophenecarboxaldehyde

Cat. No. B1514810
M. Wt: 174.65 g/mol
InChI Key: WRTSHXGKSBKPID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-ethyl-2-thiophenecarboxaldehyde is a useful research compound. Its molecular formula is C7H7ClOS and its molecular weight is 174.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-ethyl-2-thiophenecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-ethyl-2-thiophenecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-ethyl-2-thiophenecarboxaldehyde

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

4-chloro-5-ethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H7ClOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3

InChI Key

WRTSHXGKSBKPID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-ethyl-2-thiophenecarboxaldehyde (6.0 g) in N,N-dimethylformamide (60 ml) was added N-chlorosuccinimide (8.57 g), and the mixture was stirred at room temperature for 2 hours, and subsequently stirred under heating at 60° C. for 2 hours. N-chlorosuccinimide (4.00 g) was further added thereto, and the mixture was further stirred under heating at 60° C. for 2 hours. The reaction mixture was poured into water, and the mixture was extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=33:1) to give 4-chloro-5-ethyl-2-thiophenecarboxaldehyde (3.1 g) as colorless oil. (2) The above 4-chloro-5-ethyl-2-thiophenecarboxaldehyde was treated in a manner similar to Reference Example 1 to give 3-bromo-1-(4-chloro-5-ethyl-2-thienylmethyl)benzene as yellow oil. APCI-Mass m/Z 347/349 (M+H+MeOH).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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